molecular formula C8H7N3OS B2511694 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde CAS No. 883291-36-9

4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde

Cat. No.: B2511694
CAS No.: 883291-36-9
M. Wt: 193.22
InChI Key: RVQDFTYEJJOCLA-UHFFFAOYSA-N
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Description

4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a triazole moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 1,2,4-triazole in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carboxylic acid.

    Reduction: 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the triazole moiety, making it less versatile in forming hydrogen bonds.

    1,2,4-Triazole: Lacks the thiophene ring, limiting its electronic properties.

    4-(1,2,4-Triazol-1-ylmethyl)benzaldehyde: Contains a benzene ring instead of a thiophene ring, altering its electronic and steric properties.

Uniqueness

4-(1,2,4-Triazol-1-ylmethyl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the triazole moiety, which imparts distinct electronic properties and the ability to participate in a wide range of chemical reactions. This makes it a valuable compound in both synthetic chemistry and various applied research fields.

Properties

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c12-3-8-1-7(4-13-8)2-11-6-9-5-10-11/h1,3-6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQDFTYEJJOCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN2C=NC=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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